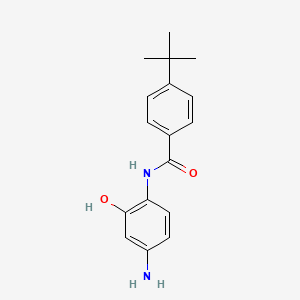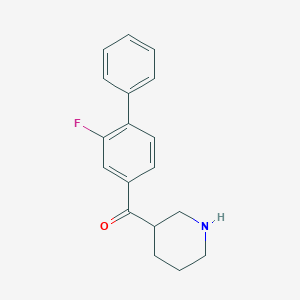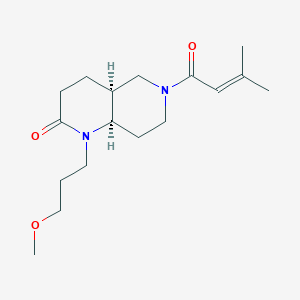![molecular formula C16H13ClN2O B5313166 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5313166.png)
2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide, also known as CPCA, is a chemical compound that has been widely studied for its potential applications in scientific research. CPCA is a member of the phenylacetamide family of compounds, which are known for their diverse biological activities.
作用机制
2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide acts as a selective antagonist of the mGluR5 receptor, binding to a specific site on the receptor and preventing its activation by glutamate. This results in a decrease in the activity of the receptor and downstream signaling pathways. Inhibition of FAS by 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide occurs through a different mechanism, involving the binding of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide are dependent on the specific research area being studied. In neuroscience, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to modulate the activity of mGluR5, resulting in changes in synaptic plasticity and learning and memory processes. In cancer research, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells by blocking FAS activity, leading to decreased fatty acid synthesis and cell proliferation.
实验室实验的优点和局限性
One advantage of using 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide in lab experiments is its selectivity for the mGluR5 receptor and FAS enzyme, making it a useful tool for studying the specific roles of these targets in biological processes. However, one limitation of using 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide is its potential off-target effects, which can complicate data interpretation. Additionally, the synthesis of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide can be challenging and requires specialized equipment and expertise.
未来方向
There are several potential future directions for research involving 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide. In neuroscience, further studies could explore the role of mGluR5 in neurological disorders and the potential therapeutic applications of mGluR5 antagonists such as 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide. In cancer research, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide could be further developed as a potential therapeutic agent for cancer treatment. Additionally, further studies could investigate the potential of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide as a tool for drug discovery, particularly in the development of new treatments for neurological and cancer-related disorders.
In conclusion, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide is a chemical compound with potential applications in a variety of scientific research areas. Its selectivity for specific targets such as the mGluR5 receptor and FAS enzyme make it a useful tool for studying the specific roles of these targets in biological processes. Further research is needed to fully understand the potential applications of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide and its mechanisms of action.
合成方法
The synthesis of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide involves the reaction of 3-chloroaniline with 4-(cyanomethyl)benzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic acid and acetic anhydride to yield 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide. The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to modulate the activity of a specific type of glutamate receptor called the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in a variety of neurological processes, including learning and memory, and has been implicated in several neurological disorders such as Alzheimer's disease and schizophrenia.
In cancer research, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro. This effect is thought to be due to the inhibition of a specific enzyme called fatty acid synthase (FAS), which is overexpressed in many types of cancer cells. Inhibition of FAS has been identified as a potential therapeutic strategy for cancer treatment.
属性
IUPAC Name |
2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-14-3-1-2-13(10-14)11-16(20)19-15-6-4-12(5-7-15)8-9-18/h1-7,10H,8,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKDAMQHUCISTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R)-4-(4-{1-[(4-ethylbenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5313089.png)
![1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5313090.png)
![N-(2-ethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5313101.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5313108.png)

![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5313129.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5313133.png)
![ethyl 5-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5313147.png)

![3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5313165.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide](/img/structure/B5313181.png)
![3-(2,4-dichlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5313189.png)